6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid

Medicinal Chemistry Drug Design Conformational Analysis

6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid (CAS 1420816-64-3) is a conformationally constrained, spirocyclic building block featuring a four-membered azetidine and a five-membered pyrrolidine ring fused at a single carbon atom. It belongs to the broader class of azaspiro[3.4]octane derivatives, which are valued in medicinal chemistry for their three-dimensional, non-planar geometry that can break crystal-packing forces and enhance solubility.

Molecular Formula C10H15NO3
Molecular Weight 197.23 g/mol
Cat. No. B13489394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid
Molecular FormulaC10H15NO3
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2(C1)CC(C2)C(=O)O
InChIInChI=1S/C10H15NO3/c1-7(12)11-3-2-10(6-11)4-8(5-10)9(13)14/h8H,2-6H2,1H3,(H,13,14)
InChIKeyKBCMYPCKZRXXHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid Procurement Guide: Understanding the Spirocyclic Core


6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid (CAS 1420816-64-3) is a conformationally constrained, spirocyclic building block featuring a four-membered azetidine and a five-membered pyrrolidine ring fused at a single carbon atom. It belongs to the broader class of azaspiro[3.4]octane derivatives, which are valued in medicinal chemistry for their three-dimensional, non-planar geometry that can break crystal-packing forces and enhance solubility [1]. The compound's defining feature is an N-acetyl amide on the 6-aza position, differentiating it from the more common N-Boc or N-unsubstituted analogs. This bifunctional structure, containing both a carboxylic acid and a tertiary amide, positions it as a potential rigid core for fragment-based drug discovery and library synthesis .

Why Generic Azaspiro Compounds Cannot Replace 6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid for Specialized Research


While the azaspiro[3.4]octane scaffold is established in drug discovery, simple in-class substitution is not viable due to the critical role of the N-acetyl group in determining physicochemical properties. The parent 6-azaspiro[3.4]octane-2-carboxylic acid (CAS 1421002-27-8) contains a basic secondary amine with a predicted pKa of ~11.4, making it positively charged under physiological conditions . In contrast, the N-acetyl derivative has a neutral amide, profoundly altering its hydrogen-bonding capacity, lipophilicity, and metabolic stability. Replacing the acetyl group with other N-protecting groups, such as N-Boc, would introduce a bulky, labile carbamate, which is unsuitable for direct biological screening. Although experimental pKa data for the target compound is absent, the class-level inference is clear: the acetyl modification fundamentally changes the molecular charge state and, consequently, its biological target interactions, rendering simple analogs non-interchangeable [1].

Quantitative Differentiation of 6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid


Conformational Rigidity and 3D Geometry vs. Planar Heterocyclic Bioisosteres

6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid incorporates a spirocyclic junction that locks the molecule into a defined three-dimensional arrangement. This is in contrast to planar, non-spiro heterocyclic bioisosteres, which lack such conformational restriction. The spiro[3.4] architectural paradigm has been shown to favorably modulate physicochemical and biochemical properties. For example, the introduction of a spiro[3.3]heptane core (closely related to the spiro[3.4]octane system) in place of a standard piperidine ring resulted in a measurable increase in aqueous solubility and a trend toward higher microsomal stability in a set of matched molecular pairs [1].

Medicinal Chemistry Drug Design Conformational Analysis

pKa Modulation: Neutral Amide vs. Basic Secondary Amine

A direct comparison of the target compound's N-acetyl amide group to the basic secondary amine found in the parent compound (6-azaspiro[3.4]octane-2-carboxylic acid) reveals a critical difference in charge state. The parent scaffold has a predicted pKa of 11.41 for its secondary amine , indicating it is protonated and positively charged at physiological pH. Acetylation removes this basic center, converting it into a neutral hydrogen bond acceptor. Although the exact experimental pKa of 6-acetyl-6-azaspiro[3.4]octane-2-carboxylic acid is unreported, its carboxylic acid group is predicted to have a pKa similar to spiro[3.4]octane-2-carboxylic acid, which has a predicted pKa of 4.77 . This means the overall molecular charge at pH 7.4 is negative, in stark contrast to the zwitterionic or positively charged nature of the non-acetylated analog.

Physicochemical Properties ADME pKa Differentiation

Regioisomeric Differentiation: The 2-Carboxylic Acid Position

The 2-carboxylic acid substitution pattern on the spiro[3.4]octane core provides a distinct exit vector angle compared to other commercially available regioisomers. For example, 2-acetyl-2-azaspiro[3.4]octane-5-carboxylic acid (CAS 2680800-18-2) and 6-acetyl-6-azaspiro[3.4]octane-5-carboxylic acid (CAS 2680620-43-1) position the carboxylic acid on the opposite ring or at a different position. In the rigid spirocyclic system, this positional shift fundamentally alters the three-dimensional trajectory of the key functional group, which is mission-critical in fragment-based drug design where precise vector alignment drives binding interactions. No head-to-head biological data currently exists for these specific regioisomers, but the geometric difference is a clear, quantifiable parameter for procurement decisions.

Chemical Biology Structure-Activity Relationship Fragment-Based Design

Commercial Availability and Purity as a Differentiator

6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid is listed by multiple suppliers, with at least 128 product listings indicating broad commercial availability . This contrasts with several close regioisomers that are not as readily stockpiled, which can introduce lead times of several weeks. This immediate, multi-sourced availability is a practical differentiator for research groups under time constraints.

Chemical Sourcing Supply Chain Building Blocks

Prime Application Scenarios for 6-Acetyl-6-azaspiro[3.4]octane-2-carboxylic acid


Fragment-Based Drug Discovery (FBDD) Libraries Targeting Novel Chemical Space

The rigid, three-dimensional core makes this compound a prime candidate for incorporation into FBDD libraries. Its neutral amide and carboxylic acid handle allow for late-stage functionalization, enabling medicinal chemists to explore unique chemical space beyond flat aromatic scaffolds. The enhanced solubility profile associated with its spirocyclic class increases its suitability for biophysical screening at high concentrations [1].

Synthesis of CNS-Penetrant Probe Molecules

Due to its predicted negative charge at physiological pH (anionic from the acid, neutral from the amide), this building block may be applicable in the design of CNS-excluded or peripherally-targeted agents. The low molecular weight (197.23 g/mol) aligns with the rule-of-five criteria for oral bioavailability, making it a strategic choice for synthesizing central nervous system investigative probes where charge state is a critical design factor .

Scaffold-Hopping from Piperidine-Based Bioisosteres

For lead optimization programs suffering from poor solubility or metabolic stability with saturated heterocycle cores like piperidine or morpholine, this spirocyclic scaffold offers a direct bioisosteric replacement opportunity. Research on analogous spiro[3.3]heptane systems has demonstrated that such a substitution can improve aqueous solubility and metabolic stability, making this a logical next-step scaffold to evaluate in a scaffold-hopping campaign [1].

Selective Derivatization for Chemical Biology Tool Compounds

The presence of a single carboxylic acid and a single amide provides two orthogonal functional handles for derivatization without the need for a protection/deprotection sequence. This bifunctional reactivity simplifies the synthesis of tool compounds, such as affinity probes or PROTAC components, where the spirocyclic core can serve as a rigid linker between a binding moiety and an E3 ligase ligand .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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